![molecular formula C20H20FN3OS B12587804 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)
2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-フルオロフェニル)-8-メチル-4-キナゾリニル]スルファニル}-N-プロピルアセトアミドは、複雑な分子構造を持つ合成有機化合物です。この化合物は、フルオロフェニル基、キナゾリニル部分、およびプロピルアセトアミド基の存在が特徴です。
準備方法
合成経路と反応条件
2-{[2-(4-フルオロフェニル)-8-メチル-4-キナゾリニル]スルファニル}-N-プロピルアセトアミドの合成は、通常、複数のステップを伴い、キナゾリンコアの調製から始まります。キナゾリンコアは、適切な前駆体を制御された条件下で環化させることで合成することができます。最後のステップは、適切な条件下で中間体をプロピルアセトアミドでアシル化して、目的の化合物を得ることです。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために合成経路を最適化することが含まれる場合があります。これには、高純度試薬の使用、制御された反応環境、再結晶やクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
2-{[2-(4-フルオロフェニル)-8-メチル-4-キナゾリニル]スルファニル}-N-プロピルアセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 適切な条件下で、スルファニル基を酸化してスルホキシドまたはスルホンを生成することができます。
還元: キナゾリン環を還元して、ジヒドロキナゾリン誘導体を生成することができます。
置換: フルオロフェニル基は、求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求電子置換は、臭素または硝酸などの試薬を使用して行うことができます。
生成される主な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: ジヒドロキナゾリン誘導体の生成。
置換: 置換されたフルオロフェニル誘導体の生成。
科学研究への応用
2-{[2-(4-フルオロフェニル)-8-メチル-4-キナゾリニル]スルファニル}-N-プロピルアセトアミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物活性について研究されています。
医学: そのユニークな化学構造により、潜在的な治療薬として研究されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
類似化合物との比較
特性
分子式 |
C20H20FN3OS |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C20H20FN3OS/c1-3-11-22-17(25)12-26-20-16-6-4-5-13(2)18(16)23-19(24-20)14-7-9-15(21)10-8-14/h4-10H,3,11-12H2,1-2H3,(H,22,25) |
InChIキー |
PUSODPOQDRVTFB-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CSC1=NC(=NC2=C(C=CC=C21)C)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


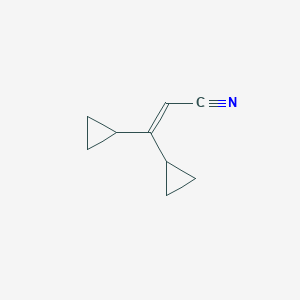
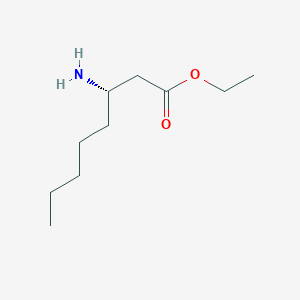

![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)

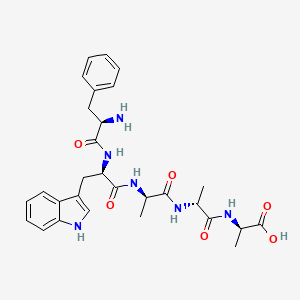
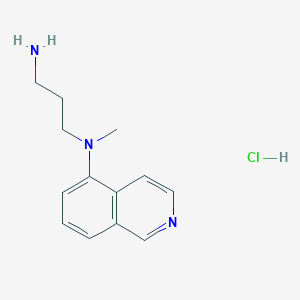
![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)
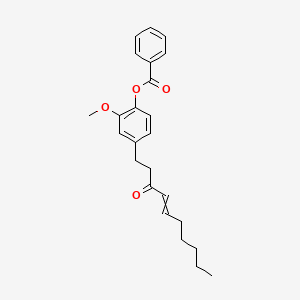
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)

